molecular formula C11H15N3O B3046355 2-(7-Amino-1,2,3,4-tetrahydroisoquinolin-2-yl)acetamide CAS No. 1232787-18-6

2-(7-Amino-1,2,3,4-tetrahydroisoquinolin-2-yl)acetamide

Cat. No. B3046355
CAS RN: 1232787-18-6
M. Wt: 205.26
InChI Key: PWEZOLJTRPCRSB-UHFFFAOYSA-N
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Description

“2-(7-Amino-1,2,3,4-tetrahydroisoquinolin-2-yl)acetamide” is a compound with the CAS Number: 1232787-18-6 and a molecular weight of 205.26 . It is a powder at room temperature .


Synthesis Analysis

A two-step procedure has been reported for the synthesis of 1,2,3,4-tetrahydroquinolines, which could be relevant to the synthesis of this compound . The procedure includes an initial regioselective intermolecular hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines and a subsequent intramolecular Buchwald–Hartwig amination .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C11H15N3O/c12-10-2-1-8-3-4-14(7-11(13)15)6-9(8)5-10/h1-2,5H,3-4,6-7,12H2,(H2,13,15) . The key to this InChI code is PWEZOLJTRPCRSB-UHFFFAOYSA-N .


Chemical Reactions Analysis

The compound is likely to be involved in hydroaminoalkylation reactions . These reactions are a 100% atom efficient way to form new C–C bonds by addition of α-C–H bonds of primary or secondary amines across C–C double bonds .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 205.26 .

Scientific Research Applications

Antibacterial Activity

Some THIQ analogs, including our compound of interest, have demonstrated antibacterial effects. For instance, a novel compound called (E)-2-benzyl-3-(furan-3-yl)-6,7-dimethoxy-4-(2-phenyl-1 H-inden-1-ylidene)-1,2,3,4-tetrahydroisoquinoline exhibited antibacterial properties against various pathogenic bacterial strains . Further exploration of this field could lead to new antimicrobial agents.

Antiviral Activity

Although more research is needed, THIQ-based compounds have shown promise as antiviral agents. For example, indolyl and oxochromenyl xanthenone derivatives were evaluated for their anti-HIV-1 activity . Investigating their potential against other viruses could yield valuable insights.

Plant Protection and Agriculture

While not directly related to human health, THIQ derivatives have applications in agriculture. Amino-1,2,4-triazoles (a related class) are used in plant protection products. These compounds enhance crop yield, protect against pests, and improve overall plant health .

Mechanism of Action

While the specific mechanism of action for “2-(7-Amino-1,2,3,4-tetrahydroisoquinolin-2-yl)acetamide” is not mentioned in the search results, it’s worth noting that 1,2,3,4-tetrahydroquinoline analogs have been reported to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Future Directions

The development of new synthetic approaches towards this class of compounds is of high importance for drug research and medicinal chemistry . The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity .

properties

IUPAC Name

2-(7-amino-3,4-dihydro-1H-isoquinolin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c12-10-2-1-8-3-4-14(7-11(13)15)6-9(8)5-10/h1-2,5H,3-4,6-7,12H2,(H2,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWEZOLJTRPCRSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)N)CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40725745
Record name 2-(7-Amino-3,4-dihydroisoquinolin-2(1H)-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40725745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(7-Amino-1,2,3,4-tetrahydroisoquinolin-2-yl)acetamide

CAS RN

1232787-18-6
Record name 2-(7-Amino-3,4-dihydroisoquinolin-2(1H)-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40725745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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